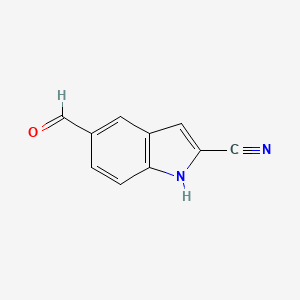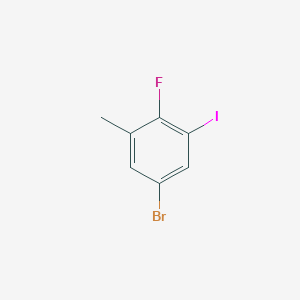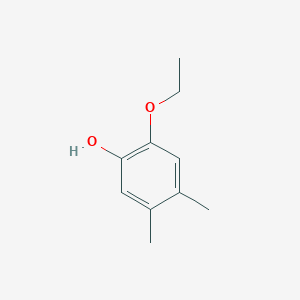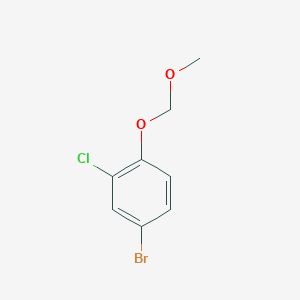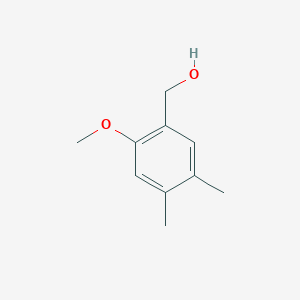![molecular formula C19H23BO2 B6357277 4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane CAS No. 335233-26-6](/img/structure/B6357277.png)
4,4,5,5-Tetramethyl-2-(2'-methyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Overview
Description
2’-Methylbiphenyl-4-boronic Acid Pinacol Ester is a chemical compound with the CAS Number: 335233-26-6 . It has a molecular weight of 294.2 and its IUPAC name is 4,4,5,5-tetramethyl-2-(2’-methyl-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane . It is a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of 2’-Methylbiphenyl-4-boronic Acid Pinacol Ester is represented by the linear formula: C19H23O2B . The InChI key is SPXVYDOHHUFETC-UHFFFAOYSA-N .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis
2’-Methylbiphenyl-4-boronic Acid Pinacol Ester is a white to yellow solid . . The storage temperature is +4°C and it is shipped at room temperature .Scientific Research Applications
Suzuki Coupling and Complex Molecule Synthesis
2'-Methylbiphenyl-4-boronic acid pinacol ester and similar pinacolboronate esters are extensively used in Suzuki coupling reactions. These reactions are crucial for connecting organic building blocks in the total synthesis of complex molecules. However, these esters present unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents, necessitating unconventional approaches for analysis (Zhong et al., 2012).
Metal- and Additive-Free Photoinduced Borylation
The borylation of haloarenes to boronic acids and esters is a critical process in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. A metal- and additive-free method for this conversion, including the formation of boronic acid pinacol esters, is significant due to the avoidance of toxic metal catalysts and ligands (Mfuh et al., 2017).
Polymer Synthesis
Boronic esters like 2'-Methylbiphenyl-4-boronic acid pinacol ester are used in the synthesis of functional polymers. For instance, their application in the reversible addition−fragmentation chain transfer (RAFT) polymerization has been explored to yield polymeric boronic acid precursors. These precursors are then used for block copolymerization, forming amphiphilic block copolymers that can form micelles in aqueous media (Cambre et al., 2007).
Synthesis of Functionalized Cyclic 1-Alkenylboronates
2'-Methylbiphenyl-4-boronic acid pinacol ester derivatives are extremely reactive in Diels-Alder reactions, leading to the production of functionalized cyclic 1-alkenylboronates. This synthesis approach is notable for its high yields and its potential applications in creating complex organic molecules (Kamabuchi et al., 1993).
Analysis and Stability Challenges
Boronic pinacol esters, including 2'-Methylbiphenyl-4-boronic acid pinacol ester, present challenges in terms of analysis and stability. Their susceptibility to hydrolysis, especially at physiological pH, is a significant consideration in their use in pharmaceutical and other applications. Understanding their stability and developing methods to analyze these compounds is crucial (Achilli et al., 2013).
Safety and Hazards
The safety information for 2’-Methylbiphenyl-4-boronic Acid Pinacol Ester indicates that it may be harmful if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . Therefore, the targets could be various organic compounds that undergo such reactions.
Mode of Action
2’-Methylbiphenyl-4-boronic Acid Pinacol Ester, like other boronic esters, is known to participate in the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The boronic ester acts as a nucleophile, transferring an organic group to a palladium complex. This process is known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which the 2’-Methylbiphenyl-4-boronic Acid Pinacol Ester participates, is a key step in various synthetic pathways. It enables the formation of biaryl compounds, which are structural units of many pharmaceuticals and biologically active compounds .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect their bioavailability and stability.
Result of Action
The result of the action of 2’-Methylbiphenyl-4-boronic Acid Pinacol Ester is the formation of new carbon-carbon bonds. This can lead to the synthesis of various complex organic compounds. For example, in the Suzuki–Miyaura reaction, it helps in the formation of biaryl compounds .
Action Environment
The action of 2’-Methylbiphenyl-4-boronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Furthermore, the presence of a palladium catalyst and suitable reaction conditions are necessary for the Suzuki–Miyaura reaction .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-8-6-7-9-17(14)15-10-12-16(13-11-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXVYDOHHUFETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6357200.png)

